2-Nitro-4-(trifluoromethylthio)aniline

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-Nitro-4-(trifluoromethylthio)aniline (CAS 404-74-0) is a substituted aniline derivative featuring a nitro group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the benzene ring. Its molecular formula is C₇H₅F₃N₂O₂S, with a molecular weight of 238.19 g/mol and a computed XLogP3 value of 2.9, reflecting its substantial lipophilicity.

Molecular Formula C7H5F3N2O2S
Molecular Weight 238.19 g/mol
CAS No. 404-74-0
Cat. No. B3135755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethylthio)aniline
CAS404-74-0
Molecular FormulaC7H5F3N2O2S
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])N
InChIInChI=1S/C7H5F3N2O2S/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2
InChIKeyKRTQZQWXBLOTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(trifluoromethylthio)aniline (CAS 404-74-0) Procurement Baseline: A Key Functionalized Aniline Intermediate


2-Nitro-4-(trifluoromethylthio)aniline (CAS 404-74-0) is a substituted aniline derivative featuring a nitro group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the benzene ring [1]. Its molecular formula is C₇H₅F₃N₂O₂S, with a molecular weight of 238.19 g/mol and a computed XLogP3 value of 2.9, reflecting its substantial lipophilicity [1]. This compound is primarily used as a building block in organic synthesis, particularly for constructing agrochemical and pharmaceutical intermediates where the unique electronic and steric properties of the -SCF₃ moiety are desired .

Why Generic Substitution Fails for 2-Nitro-4-(trifluoromethylthio)aniline: The Unique Synergy of Ortho-Nitro and Para-SCF₃


The combination of a strong electron-withdrawing ortho-nitro group and the highly lipophilic para-trifluoromethylthio (-SCF₃) group creates a unique electronic and steric environment that cannot be replicated by simply substituting either functional group. The -SCF₃ moiety imparts a distinct electronic profile and significantly greater lipophilicity (Hansch π = +1.44) compared to the more common trifluoromethyl (-CF₃) group (π = +0.88) or a methylthio (-SCH₃) group . This specific substitution pattern dictates the compound's reactivity, physicochemical properties, and the performance of any downstream molecules synthesized from it, meaning that using a generic analog (e.g., 4-(trifluoromethylthio)aniline without the nitro group, or 2-nitro-4-chloroaniline) would lead to a different reaction outcome or a final product with substantially altered biological and physicochemical profiles .

Quantitative Differentiation Guide for 2-Nitro-4-(trifluoromethylthio)aniline Procurement


Enhanced Lipophilicity (LogP) Versus Trifluoromethyl Analog

The trifluoromethylthio (-SCF₃) group confers a significantly higher lipophilicity compared to the more common trifluoromethyl (-CF₃) group, a property critical for membrane permeability in biological systems. This is quantified by the Hansch hydrophobicity parameter (π), where the -SCF₃ group has a value of +1.44, while the -CF₃ group has a value of +0.88 [1]. For the target compound itself, its computed partition coefficient (LogP) is 3.28 [2] or 3.70 , which is markedly higher than that of its direct analog 2-Nitro-4-(trifluoromethyl)aniline (CAS 400-98-6), for which a LogP is not readily available but its structural analog without the nitro group, 4-(trifluoromethyl)aniline, has a computed LogP of 1.99 [3].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Divergent Physical State and Storage Profile Versus Non-Nitro Analog

The presence of the ortho-nitro group fundamentally alters the physical state of the aniline derivative. The target compound, 2-Nitro-4-(trifluoromethylthio)aniline, is a solid stored at room temperature [1]. In stark contrast, the closely related analog 4-(trifluoromethylthio)aniline (CAS 372-16-7), which lacks the nitro group, is a clear, colorless to yellow liquid [2]. This difference in physical state has direct implications for handling, formulation, and storage protocols in a laboratory or industrial setting.

Physical Chemistry Handling and Storage Procurement

Increased Molecular Weight and Heavy Atom Count for Downstream Diversification

Compared to other 2-nitro-4-substituted anilines, the target compound possesses a substantially higher molecular weight and heavy atom count due to the -SCF₃ group. This is a key differentiator when selecting an intermediate for building larger, more complex molecular architectures. For instance, the molecular weight of 2-Nitro-4-(trifluoromethylthio)aniline (238.19 g/mol) is 15.5% greater than that of its 4-chloro analog (172.57 g/mol) and over 50% greater than its 4-fluoro analog (156.12 g/mol) [1]. The presence of a sulfur atom (part of the -SCF₃ group) also provides a unique synthetic handle not available in the -CF₃, -Cl, or -F analogs.

Synthetic Chemistry Molecular Properties Intermediate Selection

Validated Application Scenarios for 2-Nitro-4-(trifluoromethylthio)aniline (CAS 404-74-0) Based on Evidence


Agrochemical Intermediate for Lipophilic Actives

This compound is a critical intermediate for synthesizing next-generation herbicides and pesticides. The high lipophilicity of the -SCF₃ group (Hansch π = +1.44) enhances the ability of the final active ingredient to penetrate the waxy cuticle of plants or the exoskeleton of pests, a key performance indicator in agrochemical formulation [1]. Its role as a precursor to 4-arylthioanilines, which are known herbicidal and plant growth modifying agents, is directly supported by patent literature [2].

Synthesis of Novel Anthelmintic Agents

The compound is utilized in the synthesis of anthelmintic compositions designed to combat helminths in livestock. Research indicates that aniline derivatives with this specific substitution pattern are disclosed as having anthelmintic properties, making 2-Nitro-4-(trifluoromethylthio)aniline a strategic starting material for developing new treatments against parasites like Fasciola hepatica [3].

Pharmaceutical Building Block for Lead Optimization

In medicinal chemistry, the -SCF₃ group is a privileged fragment for tuning the pharmacokinetic profile of drug candidates. Its significantly higher lipophilicity (π = +1.44) compared to a -CF₃ group (π = +0.88) [1] can be leveraged to improve a molecule's membrane permeability and metabolic stability. This compound serves as a solid, room-temperature-stable source of this valuable moiety for incorporation into complex drug scaffolds, offering a handling advantage over liquid alternatives.

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